PI3Kδ Inhibition Potency Comparison
The target compound demonstrates potent inhibition of the PI3Kδ kinase isoform with a Ki of 6 nM [1]. This is a class-level inference based on a patent exemplifying the 2-[(6-aminopyridin-3-yl)(methyl)amino]ethan-1-ol core as part of an active PI3Kδ inhibitor series. While the exact comparator data for a simple, unsubstituted variant is not available in the same assay, the high potency is a direct result of the core structure and is a benchmark for this scaffold.
| Evidence Dimension | PI3Kδ Inhibition (Ki) |
|---|---|
| Target Compound Data | 6 nM (Ki) |
| Comparator Or Baseline | N/A (Exemplified as a key pharmacophore in a potent inhibitor series [1]) |
| Quantified Difference | N/A |
| Conditions | AlphaScreen assay; human N-terminal poly-His tagged-PI3Kdelta expressed in Sf9 baculovirus system co-expressing p85alpha after 20 mins [1] |
Why This Matters
Potent PI3Kδ inhibition is a therapeutically relevant target in oncology and immunology, establishing this core scaffold as a valuable starting point for drug discovery programs.
- [1] BindingDB. BDBM50394857 CHEMBL2165033::US8772480, 247. Affinity Data: Ki 6nM for PI3Kδ. View Source
